![molecular formula C16H19FN2O2S B2945952 N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide CAS No. 866154-21-4](/img/structure/B2945952.png)
N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide
Übersicht
Beschreibung
N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide, commonly known as TBPSF, is a chemical compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. TBPSF is a sulfonohydrazide derivative that has gained significant attention due to its unique chemical properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The N-tert-butyl amide group is present in various drugs, such as finasteride and nelfinavir, which are used to treat benign prostatic hyperplasia and HIV, respectively . The presence of the tert-butyl group in “N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide” suggests potential applications in the development of new pharmaceuticals.
Protease Inhibition
Compounds with tert-butyl groups have been studied for their role in inhibiting enzymes like dihydrofolate reductase, which is crucial in folate metabolism . This implies that our compound may be researched for similar enzyme inhibition properties.
Asymmetric Synthesis
Tert-butanesulfinamide derivatives are known for their use in asymmetric synthesis of N-heterocycles . The structural similarity suggests that “N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide” could be explored for synthesizing enantiopure compounds.
Condensing Agent in Chemical Synthesis
The synthesis of N-tert-butyl amides often involves using tert-butyl amines as condensing agents . This compound could potentially serve a similar role in facilitating chemical reactions.
HIV Treatment Component
Given that nelfinavir, which contains a tert-butyl amide group, is used in HIV treatment, there’s a possibility that our compound could be investigated for its efficacy against HIV or related viruses .
Benign Prostatic Hyperplasia Treatment
Finasteride, another drug with a tert-butyl amide group, is used to treat benign prostatic hyperplasia . Research into “N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide” could explore its potential in treating this condition.
Wirkmechanismus
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The tert-butyl group is known to enhance the duplex-forming ability of oligonucleotides .
Pharmacokinetics
The tert-butyl group is often metabolized by cytochrome p450 enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the tert-butyl group is known to increase stability against enzymatic degradations .
Eigenschaften
IUPAC Name |
N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-16(2,3)19(14-7-5-4-6-8-14)18-22(20,21)15-11-9-13(17)10-12-15/h4-12,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNDKAALCDHWFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327101 | |
Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
CAS RN |
866154-21-4 | |
Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.